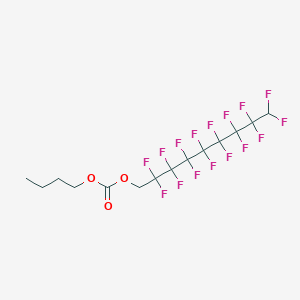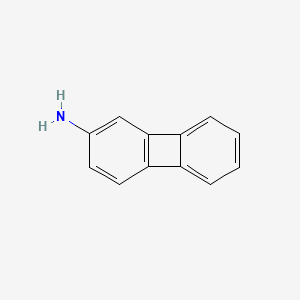![molecular formula C23H25N3O2 B12087517 2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)
2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK 453 is a potent and selective adenosine A1 receptor antagonist with an IC50 value of 17.2 nM . It is known for its diuretic and renal vasodilatory activity . This compound is primarily used in scientific research and has shown significant potential in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
FK 453 can be synthesized through several routes. One common method involves the Wittig condensation of 2-phenylpyrazolo[1,5-a]pyridine-3-carboxaldehyde with trimethylphosphonoacetic acid methyl ester in hot toluene, followed by hydrolysis with sodium hydroxide to yield the corresponding free acid . This free acid is then reacted with thionyl chloride in dimethylformamide to form the acyl chloride, which is finally condensed with 2-(2-hydroxyethyl)piperidine using bis(trimethylsilyl)acetamide and triethylamine in dichloromethane .
Chemical Reactions Analysis
FK 453 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like cyclohexanone and aluminum isopropoxide.
Reduction: Hydrogenation over palladium on carbon in ethanol is a common reduction method.
Substitution: The compound can undergo substitution reactions, such as the Grignard reaction with 4-(dimethylamino)phenylmagnesium bromide.
Scientific Research Applications
FK 453 has a wide range of scientific research applications:
Mechanism of Action
FK 453 exerts its effects by selectively antagonizing the adenosine A1 receptor . This receptor is involved in various physiological processes, including the regulation of renal blood flow and sodium excretion . By blocking this receptor, FK 453 increases renal blood flow and promotes diuresis, making it useful in treating sodium-retaining diseases .
Comparison with Similar Compounds
FK 453 is unique due to its non-xanthine structure and high selectivity for the adenosine A1 receptor . Similar compounds include:
Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Diphylline: A xanthine derivative with bronchodilator and vasodilator properties.
Aminophylline: A nonselective phosphodiesterase inhibitor with bronchodilatory effects.
These compounds differ in their receptor selectivity and therapeutic applications, highlighting the unique properties of FK 453 as a selective adenosine A1 receptor antagonist .
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(E)-1-[2-(2-hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H25N3O2/c27-17-14-19-10-4-6-15-25(19)22(28)13-12-20-21-11-5-7-16-26(21)24-23(20)18-8-2-1-3-9-18/h1-3,5,7-9,11-13,16,19,27H,4,6,10,14-15,17H2/b13-12+ |
InChI Key |
OPLOPFHUHFGKMJ-OUKQBFOZSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)


![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)







![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)
![[7-(2,2-dimethylpropanoyloxy)-4-oxo-3H-quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12087506.png)

